molecular formula C17H17BrN2O3S B2508956 N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 1005300-85-5

N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No. B2508956
CAS RN: 1005300-85-5
M. Wt: 409.3
InChI Key: LCTVLNSSOHZYIU-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative that is likely to possess interesting chemical and biological properties due to the presence of a bromophenyl group and a thiazinan dioxido moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting that the methods and analyses could be applicable to the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves cyclization reactions and the use of bromine as a key reagent. For instance, the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides involves base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine . Similarly, the synthesis of N-benzothiazol-2-yl-amides is achieved through a copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas . These methods could potentially be adapted for the synthesis of N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray crystallography, FTIR, NMR, and DFT calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined from single crystal X-ray diffraction data . These techniques would be essential in determining the molecular structure of N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their chemical structure and the functional groups present. The presence of a bromophenyl group in the compound suggests potential for further substitution reactions, as seen in the synthesis of various benzamide derivatives . Additionally, the thiazinan dioxido moiety could influence the compound's reactivity, possibly through intramolecular interactions or by affecting the electron density of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be diverse, depending on their molecular structure. For instance, the crystal packing, hydrogen bonding, and π-interactions play a significant role in the solid-state structure of antipyrine-like derivatives . The metal complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have been characterized, indicating that the metal coordination can significantly alter the properties of the benzamide ligands . These insights could be relevant when analyzing the physical and chemical properties of N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to "N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide" have been synthesized through various chemical processes, emphasizing the interest in exploring the chemical space around benzamide derivatives and thiazinan dioxides for potential applications in scientific research. For instance, the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization demonstrates the chemical interest in benzamide derivatives for their diverse potential applications (Wang et al., 2008). Similarly, the study on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights efficient synthesis methods for related compounds (Saeed, 2009).

Anticancer and Antifungal Activities

The research into benzamide derivatives and related thiazine compounds has identified potential anticancer and antifungal applications. For example, the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides evaluated for anticancer activity against various cancer cell lines suggest the therapeutic potential of these compounds (Ravinaik et al., 2021). Additionally, the synthesis and antifungal activity assessment of novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides indicate their potential utility in developing antifungal agents (Saeed et al., 2008).

Spectroscopic Characterization and Structural Analysis

Detailed spectroscopic characterization and structural analysis of related compounds, such as the study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, contribute to the understanding of their chemical properties and potential applications in material science or pharmaceutical research (Saeed et al., 2010).

properties

IUPAC Name

N-(4-bromophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTVLNSSOHZYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

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